molecular formula C11H17NO3 B11206138 Methyl 5-[(butan-2-ylamino)methyl]furan-2-carboxylate

Methyl 5-[(butan-2-ylamino)methyl]furan-2-carboxylate

Cat. No.: B11206138
M. Wt: 211.26 g/mol
InChI Key: XBGIGYSTIRRWKY-UHFFFAOYSA-N
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Description

Methyl 5-((sec-butylamino)methyl)furan-2-carboxylate is a chemical compound with the molecular formula C11H17NO3. It is a derivative of furan, a heterocyclic organic compound, and contains a sec-butylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-((sec-butylamino)methyl)furan-2-carboxylate typically involves the reaction of furan-2-carboxylic acid with sec-butylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-((sec-butylamino)methyl)furan-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Methyl 5-((sec-butylamino)methyl)furan-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 5-((sec-butylamino)methyl)furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-((sec-butylamino)methyl)furan-2-carboxylate is unique due to the presence of the sec-butylamino group, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

methyl 5-[(butan-2-ylamino)methyl]furan-2-carboxylate

InChI

InChI=1S/C11H17NO3/c1-4-8(2)12-7-9-5-6-10(15-9)11(13)14-3/h5-6,8,12H,4,7H2,1-3H3

InChI Key

XBGIGYSTIRRWKY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NCC1=CC=C(O1)C(=O)OC

Origin of Product

United States

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